1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

Description

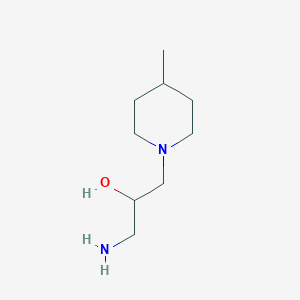

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol is a β-amino alcohol derivative characterized by a central propan-2-ol backbone substituted with a 4-methylpiperidine group and an amino moiety. This structural motif is common in bioactive molecules, particularly in antiviral and receptor-targeting agents.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYKZDYJRMQTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with an appropriate amino alcohol precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- 4-Methylpiperidine vs.

- Fluorinated vs. Methylated Piperidines : 4,4-Difluoropiperidine () introduces electron-withdrawing fluorine atoms, which may alter binding interactions in biological targets compared to the electron-donating methyl group .

Anti-RSV Activity

The quinoline-containing analog, 1-amino-3-[[2-(4-phenyl-1-piperidyl)-4-quinolyl]amino]propan-2-ol (compound 214/7), demonstrates potent anti-respiratory syncytial virus (RSV) activity with an EC50 of 0.759 µM in cytopathic effect (CPE) assays. This activity is attributed to its fusion-inhibiting mechanism, likely due to the quinoline moiety enhancing target engagement .

β-Adrenoceptor Binding

Chloro-substituted analogs like 1-chloro-3-(piperidin-1-yl)propan-2-ol (compound 9, ) are explored as β-adrenoceptor blockers.

Physicochemical Properties

- Lipophilicity: The 4-methylpiperidine group increases logP compared to dimethylamino () or phenoxy () substituents, favoring blood-brain barrier penetration.

- Aqueous Solubility: Compounds with polar groups (e.g., 1-amino-3-(dimethylamino)propan-2-ol) exhibit higher solubility, whereas aromatic substituents (e.g., 3-methylphenoxy) reduce solubility .

Biological Activity

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized by the following structural features:

- Functional Groups : Contains an amino group and a hydroxyl group, which facilitate hydrogen bonding.

- Molecular Formula : CHNO

- Molecular Weight : 182.26 g/mol

These properties contribute to its reactivity and interactions with biological molecules.

The mechanism of action of this compound involves its interaction with various molecular targets, primarily through hydrogen bonding with enzymes or receptors. The compound's amino and hydroxyl groups enhance its ability to modulate enzymatic activities, potentially influencing metabolic pathways related to drug metabolism and therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that derivatives of piperidine can inhibit the growth of various pathogens, including bacteria and parasites. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant activity against organisms like Leishmania donovani and Helicobacter pylori .

Cytotoxicity and Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that similar piperidine derivatives can induce apoptosis in tumor cells, suggesting a potential role in cancer therapy. For instance, one study reported that a structurally related compound inhibited the migration of A375 melanoma cells and induced G2/M cell cycle arrest, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Screening

A high-throughput screening (HTS) identified several piperidine derivatives with selective activity against Leishmania NMT (N-myristoyltransferase). The selectivity index for these compounds was significantly high (>660-fold), indicating their potential as leads for developing new antileishmanial agents .

Case Study 2: Cancer Cell Line Testing

In a study assessing the effects of piperidine derivatives on cancer cell lines, it was found that compounds similar to this compound inhibited A375 cell migration and induced apoptosis. The treatment resulted in a dose-dependent increase in apoptotic cells, highlighting the compound's potential as an antitumor agent .

Q & A

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₁₉N₂O: 163.15) .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O at ~1050 cm⁻¹) .

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question

Byproducts like over-reduced amines or dimerization products can be minimized by:

- Controlled Reaction Stoichiometry : Use a 1:1.2 molar ratio of nitropropene to reducing agent to avoid excess reductant .

- Low-Temperature Conditions : Maintain temperatures below 25°C during LiAlH₄ reductions to suppress side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures .

What biological assays are suitable for initial pharmacological evaluation of this compound?

Basic Research Question

- Enzyme Inhibition : Test against ornithine decarboxylase (ODC) using a fluorometric assay; IC₅₀ values in the nanomolar range indicate potency .

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

- Receptor Binding : Screen for β-adrenergic receptor affinity via competitive radioligand binding assays .

How does the presence of the 4-methylpiperidinyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

The 4-methylpiperidinyl moiety enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-methylated analogs, improving blood-brain barrier penetration (calculated via ChemAxon) .

- Metabolic Stability : The methyl group reduces cytochrome P450-mediated oxidation, as evidenced by in vitro liver microsomal assays (t₁/₂ > 2 hours) .

- Target Selectivity : Molecular docking studies suggest the methyl group fills a hydrophobic pocket in β-adrenergic receptors, increasing binding affinity (ΔG = -8.2 kcal/mol) .

How can researchers address contradictions in reported crystal structure data for this compound?

Advanced Research Question

Contradictions may arise from polymorphic forms or incorrect space group assignments. Solutions include:

- Re-refinement Using SHELXL : Reprocess raw diffraction data with updated software versions to correct for overlooked symmetry elements .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to identify temperature-sensitive conformational changes .

- Comparative Analysis : Cross-reference with databases like the Cambridge Structural Database (CSD) to validate bond lengths and angles .

What computational methods predict the compound’s solubility and stability in aqueous buffers?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydration free energy and predict solubility (e.g., ~15 mg/mL in PBS) .

- Density Functional Theory (DFT) : Calculate pKa values (e.g., amino group pKa ≈ 9.2) to assess protonation states at physiological pH .

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.